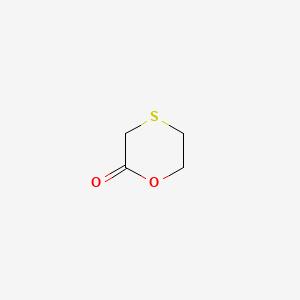

1,4-Oxathian-2-one

説明

Structure

3D Structure

特性

CAS番号 |

5512-70-9 |

|---|---|

分子式 |

C4H6O2S |

分子量 |

118.16 g/mol |

IUPAC名 |

1,4-oxathian-2-one |

InChI |

InChI=1S/C4H6O2S/c5-4-3-7-2-1-6-4/h1-3H2 |

InChIキー |

NTQWRATXYSFYJX-UHFFFAOYSA-N |

正規SMILES |

C1CSCC(=O)O1 |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to 1,4-Oxathian-2-one

Direct synthesis routes typically involve the formation of the six-membered heterocyclic ring through the controlled reaction of suitable precursors.

One established method for synthesizing this compound is the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid rsc.orgrsc.orgresearchgate.net. This precursor hydroxy-acid is commonly generated through the hydrolysis of products obtained from the free radical addition of thioglycolic acid to vinyl acetate (B1210297) rsc.orgrsc.org. For instance, the cyclodehydration of 2-(2-hydroxyethylthio)acetic acid directly yields this compound rsc.org. A related synthesis involves 2-(2-hydroxy-1-methylethylthio)acetic acid, derived from thioglycolic acid and propenyl acetate, which undergoes intramolecular dehydration to produce 5-methyl-1,4-oxathian-2-one (B14485415) rsc.org. Furthermore, a mixture of 1,4-oxathiepan-2-one and 5-methyl-1,4-oxathian-2-one can be obtained from the cyclodehydration of 1:1 adducts formed by the free radical addition of thioglycolic acid to allyl alcohol rsc.org.

Ring-closing reactions are pivotal in the direct synthesis of 1,4-Oxathian-2-ones. A notable approach involves the reaction of epoxides with sulfur-containing compounds, specifically ethyl mercaptoacetate (B1236969) researchgate.netdntb.gov.uachemrxiv.orgresearchgate.net. This transformation proceeds through an epoxide opening followed by a lactonization sequence chemrxiv.org. When unsymmetrical aliphatic epoxides are used, the reaction often exhibits high regioselectivity, with nucleophilic attack preferentially occurring at the less sterically hindered carbon atom of the epoxide researchgate.net.

One-pot two-step methodologies offer efficiency by combining sequential reactions without intermediate purification. The synthesis of this compound (OX) as a monomer for ring-opening polymerization (ROP) has been achieved via a one-pot two-step method researchgate.netx-mol.net. A specific example for the formation of 1,4-oxathian-2-ones involves the rapid one-pot reaction of epoxides with ethyl mercaptoacetate researchgate.netdntb.gov.uachemrxiv.org. Another efficient one-pot synthesis utilizes a lithium bromide (LiBr) catalyzed regioselective ring-opening–ring-closing reaction cascade between terminal epoxides and α-mercaptocarboxylic acids researchgate.net. This LiBr-catalyzed method is conducted at room temperature under solvent-free conditions, providing 1,4-oxathian-2-ones in high yields and offering advantages such as catalyst recyclability, atom economy, and water as the only byproduct researchgate.net.

Ring-Closing Reactions Involving Sulfur and Oxygen Moieties

Catalytic Approaches in this compound Synthesis

Catalytic methods enhance the efficiency, selectivity, and sustainability of this compound synthesis.

Organocatalysts have proven effective in facilitating the formation of 1,4-Oxathian-2-ones. Triton B (benzyltrimethylammonium hydroxide) serves as an eco-friendly organocatalyst for the rapid one-pot reaction between epoxides and ethyl mercaptoacetate, leading to 1,4-Oxathian-2-ones researchgate.netchemrxiv.org. The use of Triton B is advantageous due to its favorable physical and chemical properties, environmental impact, availability, and cost-effectiveness researchgate.net. In the context of ring-opening polymerization (ROP) of this compound (OX), several organic catalysts have been evaluated, including 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diphenyl phosphate (B84403) (DPP) researchgate.net. Among these, DPP-catalyzed ROP demonstrated good control, while DBU-catalyzed ROP was moderately controlled, and TBD-catalyzed ROP was very fast but accompanied by notable side reactions researchgate.net.

Metal catalysis contributes to the cyclization and, in some related instances, ring expansion reactions for the synthesis of 1,4-oxathiane (B103149) derivatives. While direct metal-catalyzed ring expansion specifically for this compound is less commonly reported, related cyclization reactions are significant. For example, Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been successfully employed to prepare cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity nih.gov. Additionally, copper or silver salts can promote domino addition-cyclization reactions involving terminal alkynes, carbon disulfide, and oxiranes, yielding regioselective 1,4-oxathiane derivatives researchgate.net. Lithium bromide (LiBr), functioning as a Lewis acid catalyst, facilitates the ring expansion of epoxides with α-mercaptocarboxylic acids to produce 1,4-Oxathian-2-ones efficiently under solvent-free conditions at room temperature researchgate.net.

Data Tables

Table 1: Direct Synthesis Routes to this compound

| Synthesis Route | Precursor(s) | Key Reagents/Conditions | Product | Citation |

| Intramolecular Dehydration | 2-(2-hydroxyethylthio)acetic acid | Intramolecular dehydration | This compound | rsc.orgrsc.orgresearchgate.net |

| Ring-Closing Reaction | Epoxides, Ethyl mercaptoacetate | Triton B catalyst, rapid one-pot reaction | 1,4-Oxathian-2-ones | researchgate.netdntb.gov.uachemrxiv.org |

| Ring-Closing Reaction (One-Pot) | Terminal epoxides, α-Mercaptocarboxylic acids | LiBr catalyst, solvent-free, room temperature | 1,4-Oxathian-2-ones | researchgate.net |

Table 2: Catalysts in this compound Synthesis and Related Reactions

| Catalyst Type | Specific Catalyst | Application/Reaction | Notes/Findings | Citation |

| Organocatalytic | Triton B (Benzyltrimethylammonium hydroxide) | One-pot synthesis of 1,4-oxathian-2-ones from epoxides and ethyl mercaptoacetate | Eco-friendly, rapid reaction, high regioselectivity researchgate.netchemrxiv.org. | researchgate.netchemrxiv.org |

| Organocatalytic | Diphenyl phosphate (DPP) | Ring-opening polymerization (ROP) of this compound (OX) | Well-controlled polymerization researchgate.net. | researchgate.net |

| Organocatalytic | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ring-opening polymerization (ROP) of this compound (OX) | Moderately controlled polymerization researchgate.net. | researchgate.net |

| Organocatalytic | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Ring-opening polymerization (ROP) of this compound (OX) | Very fast, but with serious side reactions researchgate.net. | researchgate.net |

| Metal/Lewis Acid Catalytic | Lithium Bromide (LiBr) | Ring expansion of epoxides with α-mercaptocarboxylic acids to form 1,4-oxathian-2-ones | Solvent-free, room temperature, high yields researchgate.net. | researchgate.net |

| Metal Catalytic | Fe(III) (e.g., FeCl3) | Cyclization of substituted bis(2-hydroxyethyl) sulfones | Prepares 1,4-oxathiane 4,4-dioxides with high diastereoselectivity nih.gov. | nih.gov |

| Metal Catalytic | Copper or Silver salts | Domino addition-cyclization of terminal alkynes, carbon disulfide, and oxiranes | Affords 1,4-oxathiane derivatives regioselectively researchgate.net. | researchgate.net |

Organocatalytic Methods

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through several methodologies, often involving cyclization reactions of appropriately functionalized precursors. A common approach involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid, which yields this compound. Similarly, 5-methyl-1,4-oxathian-2-one can be synthesized from 2-(2-hydroxy-1-methylethylthio)acetic acid. These precursor hydroxy-acids are typically formed through the hydrolysis of products resulting from the free radical addition of thioglycolic acid to vinyl acetate or propenyl acetate. herts.ac.uk

Another efficient and regioselective method for synthesizing 1,4-oxathian-2-ones involves a one-pot reaction between epoxides and ethyl mercaptoacetate. This reaction is catalyzed by a catalytic amount of Triton B, an eco-friendly base. The high regioselectivity observed in this synthesis is attributed to the nucleophilic attack occurring at the less sterically hindered carbon atom of the aliphatic unsymmetrical epoxide. nih.govnih.gov

Substituted 1,4-oxathianes (a related class of compounds where the carbonyl group is absent) have also been prepared by treating diallyl sulfide (B99878) with aqueous mercuric salt solutions. This process proceeds via oxymercuration of one alkene unit, followed by an intramolecular nucleophilic attack. Subsequent demercuration with iodine yields bis-3,5-diiodomethyl-1,4-oxathiane as a mixture of cis and trans isomers. badd-cao.net Multicomponent reactions have also been explored for the synthesis of functionalized 1,4-oxathiane-3-thiones, showcasing the versatility of synthetic routes to these heterocyclic systems. uni.lu

Strategies for Introducing Stereocenters

Introducing stereocenters into the this compound framework is a critical aspect of synthetic chemistry, particularly for developing compounds with specific biological activities or for use as chiral auxiliaries. Asymmetric synthesis approaches often leverage chiral precursors or catalysts to achieve enantioselective or diastereoselective outcomes.

One strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. thegoodscentscompany.com For instance, certain oxathianes have been employed as chiral auxiliaries in the asymmetric synthesis of epoxides, achieving high enantiomeric excesses (e.g., 97.9% to 99.9% ee) and allowing for the recovery and reuse of the auxiliary. uni.lu Myrtenal-derived chiral auxiliaries have also been utilized for the enantioselective synthesis of various compounds, demonstrating their utility in controlling stereochemistry. thermofisher.comnih.gov

Diastereoselective control has been achieved in the preparation of cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides. These compounds can be synthesized with high diastereoselectivity (>98:2) through an Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones. Furthermore, α,α'-dioxothiones, generated in situ from thiophthalimide (B14152962) starting materials, can participate in hetero-Diels-Alder reactions with alkenes, leading to 1,4-oxathiins with high diastereoselectivity for the 2,3-groups.

While some routes to chiral 1,4-oxathianes exist, such as the preparation of 2-methyl-1,4-oxathiane from (S)-ethyl lactate, these methods have sometimes been noted for issues like extensive racemization, leading to products with poor optical purity. badd-cao.net This highlights the ongoing challenge and research interest in developing robust and highly stereoselective synthetic routes for these compounds.

Functionalization of the Oxathianone Ring

The this compound ring can undergo various chemical transformations, allowing for the introduction of additional functionalities or modifications to its core structure. These reactions often capitalize on the presence of the sulfur and ester functionalities within the ring.

The sulfur atom in the 1,4-oxathianone ring is susceptible to oxidation, forming sulfoxides and sulfones. For example, 1,4-oxathiane (a related saturated ring) can be oxidized to its sulfoxide (B87167) with reagents like calcium hypochlorite (B82951) or sodium periodate, and further to the sulfone. The sulfone ester monomer, this compound-4,4-dioxide, can be synthesized by oxidizing this compound.

Halogenation reactions can also occur on the oxathiane ring. For instance, treatment of 1,4-oxathiane with elemental chlorine below 0 °C yields 3-chloro-1,4-oxathiane (B8601967), while higher temperatures lead to 2,3-dichloro-1,4-oxathiane, and further chlorination can result in 2,3,5,6-tetrachloro-1,4-oxathiane. Similarly, elemental bromine in ether can form an oxathianium salt by bonding to the sulfur atom, and iodine in acetic acid reacts to form 4-iodo-1,4-oxathianium iodide.

The this compound ring can also undergo ring-opening polymerization (ROP), leading to the formation of polyesters. This polymerization can be catalyzed by various organic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diphenyl phosphate (DPP). The polymerizability of this compound is noted as high, and its ROP is thermodynamically more favorable than that of δ-valerolactone.

Functionalization can also occur through reactions at specific positions on the ring. For example, benzyne (B1209423) arylation of oxathiane glycosyl donors has been achieved, leading to sulfur arylation and subsequent stereoselective glycosylation. Additionally, 1,4-oxathiins (unsaturated analogs of 1,4-oxathianes) can undergo base-induced breakdown, resulting in ring-opened by-products.

Chemical Reactivity and Transformation Mechanisms

Ring-Opening Reactions of the 1,4-Oxathian-2-one Moiety

1,4-Oxathian-2-ones are known to undergo ring-opening reactions, a characteristic property of lactones. These reactions are fundamental to their synthesis and their potential as monomers in polymerization processes researchgate.netresearchgate.netresearchgate.net.

The primary mechanism for the ring scission of the this compound moiety involves nucleophilic attack at the carbonyl carbon, characteristic of ester and lactone hydrolysis or aminolysis chemistrysteps.com. This process typically proceeds via a nucleophilic addition-elimination pathway. For instance, in the synthesis of 1,4-oxathian-2-ones, a related ring-closing step involves intramolecular dehydrative cyclization of a β-hydroxythioacetate intermediate, implying the reverse (hydrolytic ring-opening) can occur researchgate.netlookchem.com. Furthermore, this compound (OX) exhibits high polymerizability through ring-opening polymerization (ROP) researchgate.net. For a related cyclic thiocarbonate (oxathianethione), topochemical ring-opening polymerization has been shown to proceed via a concerted nucleophilic substitution mechanism, suggesting a similar pathway for this compound figshare.com.

During nucleophilic ring-opening reactions, such as hydrolysis or aminolysis, a tetrahedral intermediate is formed. This intermediate results from the nucleophilic addition of a species (e.g., water or an amine) to the electrophilic carbonyl carbon of the lactone ring chemistrysteps.com. In synthetic routes to 1,4-oxathian-2-ones, a β-hydroxythioacetate (or hydroxy sulfide) is often an important open-chain intermediate. This intermediate is formed from the nucleophilic opening of an epoxide by a mercaptocarboxylic acid, which then undergoes cyclization to form the this compound ring researchgate.netlookchem.com.

For specific derivatives, such as cis-3-Diazo-5,6-dimethyl-1,4-oxathian-2-one S-Oxide, photochemical transformations can lead to the formation of sulfinyl carbene intermediates, which subsequently undergo hetero-Wolff rearrangement to yield α-oxo sulfine (B13751562) intermediates researchgate.net.

Mechanisms of Ring Scission

Oxidation and Reduction Chemistry

The sulfur atom within the this compound ring system is a key site for redox chemistry, enabling the formation of oxidized or reduced species.

The sulfur atom in this compound can be readily oxidized. The compound this compound (OX) can be oxidized to its corresponding sulfone ester monomer, This compound-4,4-dioxide (OX-SO2) researchgate.net. This transformation highlights the susceptibility of the thioether linkage to oxidation. For the closely related 1,4-oxathiane (B103149) (lacking the carbonyl at position 2), the sulfur atom can be oxidized to a sulfoxide (B87167) using reagents like calcium hypochlorite (B82951) or sodium periodate, and further to a sulfone wikipedia.org. Similarly, β-thioether ester moieties, which are structurally analogous to the sulfur in this compound, have been observed to rapidly convert to sulfoxides upon exposure to excess hydrogen peroxide (H2O2) researchgate.net.

While the oxidation of the sulfur atom is well-documented, specific reductive transformations of the this compound ring system are less extensively detailed in the provided literature. However, as a lactone, the carbonyl group of this compound could conceptually undergo reduction to form a lactol or a diol, similar to other ester functionalities. Reductions of the sulfur atom itself, reversing the sulfoxide or sulfone formation, would require strong reducing agents, but direct examples for this compound are not explicitly provided.

Sulfoxide and Sulfone Formation from the Sulfur Atom

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are central to the reactivity of this compound, particularly involving the lactone carbonyl. The most prominent examples are the ring-opening reactions discussed previously, which are essentially nucleophilic acyl substitutions. For instance, the aminolysis of lactones, including this compound, involves a nucleophilic attack by an amine at the carbonyl carbon, leading to ring opening and the formation of an amide chemistrysteps.comscribd.com. In the synthesis of 1,4-oxathian-2-ones, the formation of the ring system often relies on nucleophilic ring-opening of epoxides by mercaptocarboxylic acids, where the thiol acts as a nucleophile, followed by an intramolecular cyclization researchgate.netresearchgate.netlookchem.com. This highlights the importance of nucleophilic processes in the chemistry of this scaffold.

Data Tables

Table 1: Representative Conditions for this compound Synthesis via Epoxide Ring-Opening and Cyclization

| Epoxide Substrate | Thiol Reagent | Catalyst | Temperature | Time | Product (this compound derivative) | Yield (%) | Reference |

| Styrene oxide | Thioglycolic acid | LiBr | Room Temp. | 10-20 min | 5-phenyl-1,4-oxathian-2-one | Not specified (best for 3a) | lookchem.com |

| Various Epoxides | Ethyl mercaptoacetate (B1236969) | Triton B | 25°C | 10 min | β-hydroxythioacetate (intermediate) and this compound | Good yield (e.g., 97% for 4a) | researchgate.net |

Note: Yields for the final this compound product are not always explicitly separated from intermediate yields in the provided snippets for all reactions. The 97% yield refers to a specific this compound product (4a) in the Triton B catalyzed reaction. researchgate.net

Photochemical Rearrangements

Photochemical rearrangements of oxathiane derivatives have been investigated, revealing complex reaction pathways involving the sulfur and carbonyl functionalities. A notable example is the photochemistry of cis-3-Diazo-5,6-dimethyl-1,4-oxathian-2-one S-oxide. Studies conducted in solid argon matrices at low temperatures (10-11 K) have elucidated its rearrangement mechanisms researchgate.net.

Upon irradiation at 248 nm, cis-3-Diazo-5,6-dimethyl-1,4-oxathian-2-one S-oxide undergoes a photochemically induced hetero-Wolff rearrangement. This process leads to the formation of a sulfine intermediate, which was successfully detected and characterized by IR spectroscopy. Further photochemical reaction of this sulfine intermediate, particularly upon irradiation at 308 nm, results in the formation of an oxathiirane (B14641276) researchgate.net. The identification of these matrix-isolated species was confirmed through a comparison of experimental and calculated IR spectra .

Another instance of photochemical reactivity in related systems involves the photo-oxidation of 5′,6′-dihydrocholesta-3,5-dieno[3,4-b] nih.govfishersci.caoxathiin. This compound exhibits specific reactivity towards photo-oxidation at its 3,4-double bond. Under anhydrous conditions, photo-oxidation yields 3,4-secocholest-5-eno[3,4-b] nih.govfishersci.caoxathian-3,4-dione. When water is present, in addition to the dione, 6β-hydroxy-4-(2-hydroxyethylthio)cholest-4-en-3-one is produced rsc.org. These findings highlight the influence of environmental conditions on the photochemical outcomes of oxathiane-containing systems.

Comparative Reactivity with Related Cyclic Thioethers

The reactivity of this compound and its derivatives can be effectively understood by comparing it with other cyclic thioethers and related cyclic esters. The presence of both a thioether and a lactone moiety imparts unique chemical properties.

Ring-Opening Polymerization (ROP): this compound (OX) exhibits high polymerizability in ring-opening polymerization (ROP). Its ROP has been studied with various organic catalysts. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyzes a very fast ROP, though accompanied by significant side reactions. 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides moderately controlled polymerization, while diphenyl phosphate (B84403) (DPP) allows for well-controlled ROP until equilibrium is reached researchgate.net.

A comparative analysis of the ROP of OX with its oxidized form, this compound-4,4-dioxide (OX-SO2), reveals distinct differences in thermal properties. Poly(OX) is a semicrystalline polyester (B1180765) with a melting temperature (Tm) ranging from 40-60°C and a glass transition temperature (Tg) of -39.6°C. In contrast, Poly(OX-SO2) is a highly crystalline polyester with a Tg of 55°C and a Tm of 211°C, accompanied by decomposition researchgate.net. This demonstrates that the oxidation of the sulfur atom to a sulfone significantly alters the polymer's thermal stability and crystallinity.

Furthermore, kinetics experiments comparing the ROP of OX and δ-valerolactone (VL), a cyclic ester without sulfur, using DPP as a catalyst, showed that VL polymerizes faster than OX. However, the ROP of OX is thermodynamically more favorable than that of VL under identical conditions researchgate.net. This suggests that while the kinetics might be slower for OX, its polymerization is more energetically favored.

Table 1: Comparative Polymerization Properties

| Monomer | Catalyst | Polymerizability | Polymer Type | Tg (°C) | Tm (°C) | Thermodynamic Favorability (vs. VL) |

| This compound (OX) | TBD | High (fast) | Semicrystalline | -39.6 | 40-60 | More favorable |

| This compound (OX) | DBU | Moderately controlled | Semicrystalline | -39.6 | 40-60 | More favorable |

| This compound (OX) | DPP | Well controlled | Semicrystalline | -39.6 | 40-60 | More favorable |

| This compound-4,4-dioxide (OX-SO2) | Sn[Oct]2 | High | Highly crystalline | 55 | 211 (with decomp.) | Not specified |

| δ-Valerolactone (VL) | DPP | Faster than OX | - | - | - | Less favorable |

General Sulfur Reactivity in Cyclic Thioethers: The sulfur atom within cyclic thioethers, such as 1,4-oxathiane (PubChem CID: 27596), exhibits characteristic reactivity. It can be oxidized to a sulfoxide using reagents like calcium hypochlorite or sodium periodate, and further to a sulfone wikipedia.org. This oxidative behavior is a key feature of thioethers and contrasts with the inertness of oxygen in cyclic ethers.

Moreover, the sulfur atom can participate in reactions with elemental halogens. For instance, with elemental chlorine below 0°C, 3-chloro-1,4-oxathiane (B8601967) is formed, while above 0°C, 2,3-dichloro-1,4-oxathiane results, with further chlorination leading to 2,3,5,6-tetrachloro-1,4-oxathiane. The sulfur atom can also form oxathianium salts, such as with elemental bromine in ether, where an extra bromine atom bonds to sulfur, acquiring a positive charge, balanced by a bromide ion. Similarly, iodine in acetic acid forms 4-iodo-1,4-oxathianium iodide, and heating with ethyl iodide yields 4-ethyl-1,4-oxathianium iodide wikipedia.org. These reactions underscore the nucleophilic character of the sulfur atom and its ability to form stable sulfonium (B1226848) species, a reactivity not observed in simple cyclic ethers.

Ring Strain and Polymerizability in Related Oxoester-Thioester Hybrids: Studies on cyclic oxoester-thioester hybrid monomers, such as 3-methyl-1,4-oxathiane-2,5-dione, 6-methyl-1,4-oxathiane-2,5-dione, and 3,6-dimethyl-1,4-oxathiane-2,5-dione, have shown that their polymerizability increases with increasing ring strain researchgate.net. This correlation highlights the role of structural factors in dictating the reactivity of these cyclic compounds. The presence of the thioester unit in the polymers also leads to a lower glass transition temperature (Tg) and enhanced thermal and photo degradability compared to their all-ester counterparts, indicating a reduced stability and increased susceptibility to degradation researchgate.net.

Enolisation and Reaction Conditions: In the context of reactions like the Castagnoli–Cushman reaction, hetero-substituted anhydrides containing sulfur and oxygen, such as 3-phenyl-1,4-oxathiane-2,6-dione, are more prone to enolisation compared to the parent glutaric anhydride (B1165640) mdpi.com. This increased propensity for enolisation allows these sulfur-containing cyclic compounds to react under milder conditions, demonstrating a comparative advantage in certain synthetic transformations due to the electronic effects of the sulfur atom mdpi.com.

Polymerization Studies of 1,4 Oxathian 2 One and Its Analogs

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization typically involves either a cationic or anionic initiator species that opens the cyclic monomer ring, leading to an ionic propagating species rsc.org.

Anionic ROP

Anionic ROP (AROP) proceeds via the nucleophilic attack of an initiator species on a polarized bond within a cyclic monomer, forming an anionic propagating species rsc.org. In the context of 1,4-oxathian-2-one (OX), studies have shown that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed ROP exhibits moderate control, while diphenyl phosphate (B84403) (DPP)-catalyzed ROP is well-controlled until the polymerization reaches equilibrium researchgate.net. For related oxoester-thioester hybrid monomers, anionic polymerizations utilizing thiol as an initiator and 2,6-lutidine as a base catalyst successfully achieved chemoselective cleavage of the thioester with a thiol propagating end researchgate.net. Furthermore, controlled polymer structures with number-average molar masses between 2000 and 5000 g mol⁻¹ were obtained through alternating anionic ring-opening copolymerization of thiolactone and epoxide monomers, employing a benzyl (B1604629) alcohol–BEMP phosphazene base as the initiating system researchgate.net.

Organocatalytic ROP

Organocatalysis has emerged as a potent alternative to conventional metal-based catalysts in ring-opening polymerization researchgate.netresearchgate.net. For this compound (OX), various organic catalysts, including 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diphenyl phosphate (DPP), have been evaluated for ROP in dichloromethane (B109758) at 30°C researchgate.net. While TBD-catalyzed ROP of OX is very rapid, it is accompanied by significant side reactions researchgate.net. DBU-catalyzed ROP of OX offers moderate control, and DPP-catalyzed ROP provides good control until the polymerization reaches equilibrium researchgate.net. Beyond this compound, organocatalytic ROP of N-acyl morpholin-2-ones readily yields functionalized poly(aminoesters) acs.org. Hydrogen-bonding organocatalysis presents an appealing route for synthesizing biocompatible and biodegradable polymers, serving as an alternative to both metal-based and enzymatic catalysis researchgate.net.

Metal-Based Catalysis in ROP

Metal-catalyzed ROP typically follows a coordination-insertion mechanism, where the catalysts consist of a Lewis acidic metal and a nucleophile (e.g., alkoxide or amide) supported by sterically hindered ligands nih.gov. For this compound-4,4-dioxide (OX-SO2), bulk ROP has been successfully conducted using stannous octoate (Sn[Oct]2) at 130°C researchgate.net. Homometallic ROP catalysts generally surpass organocatalysts and enzymes in achieving a balance between catalytic activity and polymerization control nih.gov. Heterometallic catalysts hold promise for revolutionizing ring-opening (co)polymerization by offering multiple and distinct catalytic sites for monomer activation and nucleophilic attack nih.gov. Examples include the use of Li/Zn and Li/Mg complexes, which have demonstrated good activity in the ROP of rac-lactide at ambient temperatures nih.gov. Iron(III) triflate (Fe(OTf)3), a commercially available Lewis acid, has also been investigated for the ROP of cyclic esters such as L-lactide and ε-caprolactone, showing relatively high activity and yielding polymers with unimodal molecular weight distributions mdpi.com. The behavior of the Fe(OTf)3 system can be significantly modulated by additives like 1,8-bis(dimethylamino)naphthalene (B140697) (proton sponge, PS) mdpi.com.

Polymerizability and Thermodynamic Considerations

The feasibility of a cyclic monomer undergoing ring-opening polymerization is governed by both thermodynamic and kinetic factors wiley-vch.de. Polymerization is thermodynamically favored when the change in Gibbs free energy (ΔGp) is negative wiley-vch.de. For this compound (OX), its ROP is thermodynamically more favorable compared to that of δ-valerolactone (VL) researchgate.net. The equilibrium monomer concentration ([M]eq) serves as an indicator of a monomer's thermodynamic polymerizability wiley-vch.de. Generally, the polymerization of most monomers is accompanied by a decrease in entropy, primarily due to the loss of translational degrees of freedom wiley-vch.de. A higher degree of ring strain in the monomer typically correlates with a lower equilibrium monomer concentration wiley-vch.de.

Poly(this compound) (Poly(OX)) is characterized as a semicrystalline polyester (B1180765), exhibiting a melting temperature (Tm) ranging from 40 to 60°C and a glass transition temperature (Tg) of -39.6°C researchgate.net. In contrast, poly(this compound-4,4-dioxide) (Poly(OX-SO2)) is a highly crystalline polyester with a Tg of 55°C and a Tm of 211°C, accompanied by decomposition researchgate.net. For analogous oxoester-thioester hybrid monomers, the polymerizability was observed to increase with an increase in ring strain researchgate.net.

Table 1: Thermal Properties of Poly(this compound) and Poly(this compound-4,4-dioxide)

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallinity |

| Poly(this compound) | -39.6°C | 40-60°C | Semicrystalline |

| Poly(this compound-4,4-dioxide) | 55°C | 211°C (with decomposition) | Highly Crystalline |

Copolymerization Strategies

Copolymerization is a valuable strategy employed to tailor the properties of polymers researchgate.net.

Random Copolymerization with Cyclic Esters

Random copolymers of this compound (OX) and δ-valerolactone (VL) have been successfully synthesized using TBD as the catalyst researchgate.net. The presence of the in-chain heteroatom in these copolymers significantly influenced their crystallization behavior researchgate.net. Kinetic studies indicated that VL polymerized at a faster rate than OX when DPP was used as the catalyst researchgate.net. The copolymerization of 1,4-dioxan-2-one (B42840) with various cyclic ester monomers, such as ε-caprolactone, can yield thermally stabilized copolymers when coordination-insertion catalysts are employed wipo.int. In the copolymerization of L-lactide (LLA) and ε-caprolactone (CL), the iron(III) triflate (Fe(OTf)3) system demonstrated a strong preference for CL over LLA, with reactivity ratios of rLLA = 0.51 and rCL = 6.9 mdpi.com. Interestingly, the addition of proton sponge (PS) to the Fe(OTf)3 system reversed this selectivity, leading to a preference for LLA with reactivity ratios of rLLA = 15 and rCL = 0.22 mdpi.com.

Table 2: Reactivity Ratios in Copolymerization of L-Lactide (LLA) and ε-Caprolactone (CL)

| Catalyst System | rLLA | rCL | Preference |

| Fe(OTf)3 | 0.51 | 6.9 | CL |

| Fe(OTf)3 + Proton Sponge | 15 | 0.22 | LLA |

Block Copolymer Synthesis

This compound (OX) has been successfully copolymerized with other cyclic monomers, such as δ-valerolactone (VL), to produce random copolymers. fishersci.ca, wikipedia.org This copolymerization typically employs organic catalysts, which play a critical role in controlling the polymerization process. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been utilized as a catalyst for the copolymerization of OX and VL. fishersci.ca The presence of the in-chain heteroatom, like sulfur from the this compound unit, has been shown to significantly influence the crystallization behavior of the resulting copolymers. fishersci.ca

Characterization of Resultant Poly(this compound) and Copolymers

The characterization of polymers derived from this compound is essential to understand their structure-property relationships and potential applications. Techniques such as Size Exclusion Chromatography (SEC), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are commonly employed for this purpose.

Molecular Weight and Dispersity Analysis

Molecular weight (Mn, Mw) and dispersity (Đ or PDI = Mw/Mn) are fundamental properties that define the size and uniformity of polymer chains. A low dispersity value (typically between 1.02 and 1.20 for well-controlled synthetic polymers) indicates a narrow distribution of molecular weights, which is crucial for achieving predictable material properties. fishersci.ca

For the ring-opening polymerization of this compound (OX), the choice of catalyst significantly impacts the control over molecular weight and dispersity. Studies have shown that while 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can lead to very fast polymerization, it may also result in serious side reactions. In contrast, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed ROP of OX is moderately controlled, and diphenyl phosphate (DPP)-catalyzed ROP offers well-controlled polymerization until equilibrium is reached. fishersci.ca The characterization of these polymers often involves techniques like SEC to determine their molecular weight and dispersity. fishersci.ca

Thermal Properties of Polymers (e.g., Glass Transition and Melting Temperatures)

Thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), are critical indicators of a polymer's mechanical behavior and processing characteristics. The glass transition temperature marks the point below which an amorphous or semi-crystalline polymer becomes hard, brittle, and glassy, and above which it becomes soft and flexible. fishersci.ca The melting temperature, observed in crystalline or semi-crystalline polymers, is the temperature at which the polymer transitions from a rubbery state to a viscous liquid. fishersci.ca

For poly(this compound) (Poly(OX)), studies have reported it to be a semicrystalline polyester with a glass transition temperature (Tg) of approximately -39.6 °C and a melting temperature (Tm) ranging from 40-60 °C. fishersci.ca, americanelements.com Its oxidized analog, poly(this compound-4,4-dioxide) (Poly(OX-SO2)), exhibits distinct thermal behavior, being a highly crystalline polyester with a higher Tg of 55 °C and a significantly elevated Tm of 211 °C, albeit with decomposition occurring at this temperature. fishersci.ca, americanelements.com The presence of stiffening groups, such as sulfone in Poly(OX-SO2), generally increases the chain rigidity and consequently raises the glass transition temperature. fishersci.ca

Table 1: Thermal Properties of Poly(this compound) and its Sulfone Analog

| Polymer | State | Glass Transition Temperature (Tg) [°C] | Melting Temperature (Tm) [°C] | Notes |

| Poly(this compound) (Poly(OX)) | Semicrystalline | -39.6 fishersci.ca, americanelements.com | 40-60 fishersci.ca, americanelements.com | |

| Poly(this compound-4,4-dioxide) (Poly(OX-SO2)) | Highly Crystalline | 55 fishersci.ca, americanelements.com | 211 fishersci.ca, americanelements.com | Decomposes at melting temperature. |

Crystallinity Studies

Crystallinity in polymers refers to the degree of structural order. Semicrystalline polymers possess both ordered (crystalline) and disordered (amorphous) regions. The crystalline portion of a semi-crystalline solid remains crystalline during the glass transition. fishersci.ca

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for investigating the structural, electronic, and energetic properties of chemical compounds, including 1,4-Oxathian-2-one and its analogs. These computational methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is a robust quantum mechanical method widely used to investigate reaction mechanisms by mapping out potential energy surfaces and identifying critical points such as transition states, which are crucial for predicting chemical reactions and designing more efficient synthetic routes. idosr.org For this compound, DFT calculations have been applied to study its ring-opening polymerization process. researchgate.net These studies indicate that the incorporation of heteroatoms significantly influences the ring strain by altering the angular strain of the monomers. researchgate.net A notable finding was the consistency between the calculated order of angular strain in different monomers (M2 > M1 > M3) and the experimentally observed enthalpy changes for their polymerization. researchgate.net

Beyond polymerization, DFT assessments have been instrumental in exploring various reaction pathways for the synthesis and transformations of related 1,4-oxathiin-S,S-dioxides. This includes detailed investigations into key steps such as aldehyde incorporation, cyclization, and proton transfers, as well as the mechanisms governing ring-opening reactions. nih.govresearchgate.net Such detailed mechanistic understanding derived from DFT is vital for comprehending the structures and potential reaction pathways involved in these complex chemical processes. nih.govresearchgate.net Additionally, DFT calculations (e.g., using B3LYP/6-31G* and M06/6-31G* functionals) have been employed to evaluate the feasibility of intermediates in sulfoxide (B87167) transfer reactions involving glycosyl oxathiane compounds, revealing the high stability of sulfonium (B1226848) ions formed in these reactions. nih.gov

Conformational Analysis and Stereoelectronic Interactions

The conformational characteristics of cyclic compounds like this compound are profoundly influenced by stereoelectronic interactions. Both computational and spectroscopic methods are critical for their comprehensive analysis. rsc.orglondonmet.ac.ukacs.orgacs.orgrsc.orgacs.org An X-ray molecular structure of 6-p-bromophenyl-1,4-oxathian-2-one revealed that the compound adopts a classical boat conformation in the solid state, characterized by a planar ester group. londonmet.ac.uk In solution, studies on the related 6-methyl-1,4-oxathian-3-one, based on proton vicinal coupling constants, suggest a dynamic equilibrium between boat and half-chair conformations. londonmet.ac.uk Similarly, investigations into alkyl and aryl-substituted 1,4-oxathian-2-ones indicate that the C-S-C-C portion of the ring adopts a conformation akin to cyclohexane, compatible with both classical-boat and half-chair geometries. londonmet.ac.uk

Stereoelectronic effects, such as the anomeric effect (AE) and generalized anomeric effect (GAE), play a significant role in dictating the conformational equilibrium and preferences of saturated heterocyclic systems, including 1,4-oxathiane (B103149) and its analogs. acs.orgmdpi.come-tarjome.comunex.estandfonline.com These effects arise from electron delocalization, specifically through interactions between lone pairs on heteroatoms and adjacent antibonding orbitals. acs.orgmdpi.come-tarjome.comunex.es For instance, in related diheterophosphinane-2-sulfide derivatives, n(X)→σ*(P-S)app interactions have been shown to favor axial conformations. mdpi.com Theoretical studies, including ab initio methods, have successfully predicted the energies associated with axial and equatorial conformations of 1,4-oxathiane S-oxide, indicating a substantial energy barrier for pyramidal inversion at the sulfur atom. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the experimental determination of the molecular structure of this compound and its various derivatives. These techniques provide characteristic fingerprints that allow for identification and detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, serves as a cornerstone for the structural elucidation of this compound and its related compounds. londonmet.ac.ukacs.orgresearchgate.net

¹H NMR spectra provide detailed information regarding the number, chemical environment, and connectivity of hydrogen atoms within the molecule. For certain 1,4-oxathiin (B13834599) derivatives, characteristic proton resonances have been observed. For instance, the 2- and 3-hydrogen resonances typically appear in the ranges of 5.81 to 6.48 ppm and 4.67 to 5.63 ppm, respectively. A distinct vinylic resonance is often present as a singlet between 5.85–6.51 ppm. mdpi.com

¹³C NMR spectroscopy is crucial for mapping the carbon skeleton and identifying different carbon environments based on their unique chemical shifts. Data for various 1,4-oxathiane derivatives demonstrate characteristic chemical shifts that vary depending on the substituents and the specific compound. researchgate.netthieme-connect.com For instance, in N-(6-methyl-1,4-oxathian-3-ylidene)benzenamine, the ¹³C NMR spectrum includes chemical shifts at δ 13.6 (methyl), 35.3 (methylene), 69.3 (methine), 74.7 (methylene), 118.7 (aromatic CH, 2 carbons), 125.2 (aromatic CH), 130.1 (aromatic CH, 2 carbons), 147.8 (quaternary aromatic carbon), and 165.4 ppm (carbonyl carbon). thieme-connect.com NMR studies have also been extensively employed to investigate conformational equilibria in 1,4-oxathiane derivatives, where proton vicinal coupling constants provide valuable insights into the preferred ring conformations. londonmet.ac.ukcdnsciencepub.com

Table 1: Representative NMR Spectroscopic Data for 1,4-Oxathiane Derivatives

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this compound. GC-MS is widely utilized for the separation and analysis of various chemical compounds due to its ability to separate complex mixtures and provide structural information through mass spectral fragmentation. dtic.mil

For this compound, GC-MS data is available in comprehensive databases such as the NIST Mass Spectrometry Data Center. nih.gov The electron ionization (EI) mass spectrum of this compound (PubChem CID: 351060) reveals characteristic fragmentation patterns, which are crucial for its identification. The molecular ion (M+) for this compound, with a molecular weight of 118.16 g/mol , is expected at m/z 118. nih.gov The fragmentation of the molecular ion produces a series of smaller, charged fragments, which are detected in the mass spectrum. spectrabase.com

Based on NIST data, the top three most abundant ions (peaks) observed in the GC-MS spectrum of this compound are:

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z Value | Description (Relative Abundance) |

| 74 | Top Peak |

| 60 | 2nd Highest Peak |

| 37 | 3rd Highest Peak |

The mass spectrum of this compound shows a total of 36 peaks, providing a unique fingerprint for its identification in complex samples. nih.gov This detailed fragmentation data is essential for confirming the presence of the compound and distinguishing it from other co-eluting substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is extensively employed for assessing the purity of chemical compounds, including this compound and its derivatives, and for quantifying their presence in mixtures. acs.org HPLC separates components of a sample based on their chemical and physical properties as they pass through a chromatographic column. acs.org

In the context of this compound derivatives, HPLC has been successfully used to estimate reaction yields, indicating its effectiveness in monitoring synthesis and assessing product purity. researchgate.net For instance, the yields of certain fullerene-fused 1,4-oxathian-2-ones were estimated at 96% and 87% by HPLC, demonstrating its utility in quantitative analysis. ontosight.ai

While specific HPLC parameters (e.g., exact retention times, specific UV wavelengths) for this compound itself are typically optimized for individual applications, general methodologies for similar heterocyclic compounds can provide insight. Reverse-phase HPLC methods, often employing C18 columns, are common for analyzing such compounds. researchgate.netoonops.eu Mobile phases typically consist of a mixture of an organic modifier (e.g., acetonitrile) and an aqueous component (e.g., water or a buffer, potentially with additives like phosphoric acid or formic acid for MS compatibility). sielc.comdiva-portal.org Detection is frequently achieved using a diode-array detector (DAD) or UV-Vis detector, which measures the absorption of light across the ultraviolet and visible spectrum, enabling the identification and quantification of separated components based on their spectral and retention data. acs.org HPLC-DAD is particularly useful for assessing chemical purity and detecting potential contaminants. acs.org

Exploration of Advanced Research Applications

Applications in Materials Science

1,4-Oxathian-2-one serves as a valuable building block in the development of advanced polymeric materials, contributing to the creation of biodegradable and stimuli-responsive systems.

This compound (OX) has been successfully synthesized and utilized as a monomer in ring-opening polymerization (ROP) processes. This approach facilitates the creation of polymers with inherent biodegradability. Notably, this compound can be oxidized to its sulfone ester monomer, this compound-4,4-dioxide (OX-SO2), which further expands its utility in polymer synthesis researchgate.netresearchgate.net. The polymerization of this compound, including its copolymerization with δ-valerolactone, is a promising avenue for developing well-defined biodegradable chalcogen-based main chain functional biomaterials researchgate.netacs.org. The incorporation of such monomers contributes to the design of sustainable alternatives to conventional petroleum-based plastics researchgate.netrjwave.org.

Polymers derived from this compound exhibit significant potential in the field of stimuli-responsive materials. The sulfur atom within the oxathiane ring system offers a crucial point for chemical modification, allowing the resultant polymers to respond to specific external cues. For instance, these polymers can be engineered to undergo oxidation and/or reduction when treated with agents such as hydrogen peroxide (H2O2) or dithiothreitol (B142953) (DTT) researchgate.net. This redox-responsiveness highlights their potential for applications in targeted drug delivery, particularly in areas related to inflammation or cancer treatment, where specific chemical environments can trigger a desired response researchgate.net. Such systems are part of a broader class of functional materials that change properties in response to stimuli like temperature, pH, or chemical agents, offering tailored responses for various applications mdpi.comnih.govnih.gov.

1,4-Oxathian-2-ones are recognized as an important class of heterocyclic compounds that are chemically and pharmaceutically interesting researchgate.net. Their synthesis often involves efficient and rapid one-pot methods, such as the lithium bromide (LiBr) catalyzed regioselective ring-opening–ring-closing reaction cascade of terminal epoxides with α-mercaptocarboxylic acids under solvent-free conditions researchgate.net. Another synthetic route involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid, which yields this compound rsc.org. Furthermore, derivatives of the 1,4-oxathiane (B103149) scaffold, such as 2-(Bromomethyl)-1,4-oxathiane, serve as crucial intermediates in the synthesis of other complex organic molecules, including those with potential applications in medicinal chemistry and materials science smolecule.com. Similarly, 1,4-Oxathiane, 4,4-dioxide is utilized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuff alfachemch.com.

Stimuli-Responsive Polymer Systems

Investigating Biological Activity Profiles of Derivatives

The heterocyclic structure of this compound and its derivatives has prompted investigations into their potential biological activities, particularly in the context of antimicrobial and antifungal research.

Research has explored the antimicrobial potential of compounds within the broader oxathiane class ontosight.aiontosight.aiontosight.ai. While direct studies on the antimicrobial activity of this compound itself are less commonly detailed, derivatives containing the 1,4-oxathian-3-one scaffold have been investigated for a range of biological activities, including antibacterial properties ontosight.aiontosight.ai. The presence of specific functional groups, such as oxime and methylamino carbonyl moieties, in these derivatives is believed to contribute to their biological activity by facilitating interactions with biological targets ontosight.aiontosight.ai.

Similar to antimicrobial investigations, the antifungal research involving this compound primarily focuses on its derivatives or compounds incorporating the oxathiane ring system. Studies have reported the synthesis and antifungal activity of new azole derivatives containing an oxathiane ring, indicating the potential of this heterocyclic scaffold in developing novel antifungal agents dntb.gov.ua. The broader oxathiane class has been broadly explored for its potential antifungal properties, suggesting that derivatives of this compound could hold promise in this area ontosight.aiontosight.aiontosight.ai.

Insecticidal Research Perspectives

Research into 1,4-Oxathian-2-ones indicates they are an important class of heterocyclic compounds with diverse biological activities. researchgate.net While the synthesis of 6-substituted 1,4-oxathian-2-ones from thiazolidine-2,4-diones and oxiranes, and the conversion of certain 3-substituted 5-arylidene-TZDs into 1,4-oxathian-2-ones have been reported, specific detailed research findings on the direct insecticidal activity of this compound itself are not extensively documented in the available literature. researchgate.net Some related compounds, such as 1,4-oxathian-3-one derivatives, have been explored for potential insecticidal properties, highlighting the broader interest in this class of heterocycles for agricultural applications. ontosight.ai However, direct evidence and specific data tables demonstrating the insecticidal efficacy of this compound were not found in the reviewed sources.

Exploration of Other Pharmacological Interactions (e.g., enzyme/receptor)

1,4-Oxathian-2-ones are recognized as a class of heterocyclic compounds possessing diverse biological activities. researchgate.net Studies have investigated the pharmacological interactions of derivatives within this class. For instance, the antibacterial activities of certain this compound derivatives have been evaluated against both Gram-positive and Gram-negative bacteria using the disc diffusion method. These derivatives demonstrated greater effectiveness against Gram-positive bacteria. researchgate.net

Furthermore, the antioxidant activity of these derivatives has been assessed, revealing high to excellent antioxidant capacities, ranging from 79.2% to 93.6%. researchgate.net

Table 1: Reported Biological Activities of this compound Derivatives

| Activity Type | Efficacy/Range | Target Organisms/Mechanism | Source |

| Antibacterial | More effective against Gram-positive bacteria | Gram-positive and Gram-negative bacteria | researchgate.net |

| Antioxidant | 79.2–93.6% | General antioxidant activity | researchgate.net |

Despite these findings for derivatives, specific detailed research on enzyme inhibition or receptor binding for the parent this compound compound was not identified in the reviewed literature. While other oxathiane-containing structures, such as 1,4-oxathiane, have been explored for their interactions with muscarinic receptors or as RNA polymerase inhibitors, this information does not directly apply to this compound. researchgate.netmdpi.com

Role in Environmental Chemistry Research

Environmental Degradation Pathways and Kinetics

Specific environmental degradation pathways and kinetic data for this compound, including photodegradation or biodegradation, are not detailed in the provided search results. While the stability and degradation mechanisms of related oxathiane compounds or polymers derived from this compound have been investigated, direct information on the environmental fate and degradation kinetics of this compound itself is not available. europa.eu

Advanced Oxidation Processes (AOPs) for Environmental Remediation

No specific research findings or applications of Advanced Oxidation Processes (AOPs) for the environmental remediation of this compound were identified in the reviewed scientific literature. The available information on AOPs typically focuses on a wide range of environmental contaminants, but this compound is not specifically mentioned in this context.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 1,4-Oxathian-2-one and its derivatives currently employs several methods. One notable approach involves the lithium bromide (LiBr) catalyzed regioselective ring-opening–ring-closing reaction cascade of terminal epoxides with α-mercaptocarboxylic acids. This solvent-free method is efficient, rapid (10–20 minutes), and atom-economical, producing water as the sole byproduct, which aligns with green chemistry principles. fishersci.co.ukfishersci.se Another effective route utilizes the reaction of epoxides with ethyl mercaptoacetate (B1236969) in the presence of a catalytic amount of eco-friendly Triton B, yielding 1,4-Oxathian-2-ones with high regioselectivity due to the nucleophilic attack occurring at the less sterically hindered carbon atom of the epoxide. fishersci.ca Furthermore, intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid and 2-(2-hydroxy-1-methylethylthio)acetic acid, derived from the free radical addition of thioglycolic acid to vinyl acetate (B1210297) and propenyl acetate, respectively, also provides access to this compound and its methyl derivative. wikipedia.org Ultrasound-assisted synthesis has also proven effective for preparing fullerene-fused 1,4-Oxathian-2-ones, achieving high yields (96% and 87% for C60 fullerene epoxide with mercaptoacetic and 2-mercaptopropionic acids, respectively) under mild, solvent-free conditions, thereby meeting green chemistry requirements. uni.lu Similarly, the sonochemical reaction of C70 fullerene with 1,2-hydroxythiols has been shown to selectively produce a single isomer of C70–1,4-oxathiane (B103149). ontosight.ai

Despite these advancements, challenges remain, particularly concerning the yields, reaction times, and number of synthetic steps in existing epoxide ring-opening–ring-closing reaction cascades. fishersci.se Future research should prioritize the development of novel catalytic systems that offer enhanced control over both regioselectivity and stereoselectivity, especially for the production of enantiopure this compound derivatives, which are crucial for applications where chirality plays a significant role. The exploration of new, more efficient, and environmentally benign catalysts beyond current Lewis acid or organic base systems will be paramount.

Advanced Polymer Architectures and Functionalization

This compound (OX) exhibits high polymerizability, making it a promising monomer for ring-opening polymerization (ROP). medrxiv.orgwikipedia.orgnih.gov Studies have investigated its ROP behavior with various organic catalysts:

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Leads to very fast polymerization but is associated with significant side reactions. medrxiv.orgwikipedia.orgnih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Provides moderately controlled polymerization. medrxiv.orgwikipedia.orgnih.gov

Diphenyl phosphate (B84403) (DPP): Offers well-controlled polymerization until equilibrium is achieved. medrxiv.orgwikipedia.orgnih.gov

Poly(this compound) (Poly(OX)) is characterized as a semicrystalline polyester (B1180765) with a melting temperature (Tm) ranging from 40-60°C and a glass transition temperature (Tg) of -39.6°C. medrxiv.orgwikipedia.orgnih.gov Oxidation of OX to its sulfone ester monomer, this compound-4,4-dioxide (OX-SO2), enables bulk ROP with stannous octoate (Sn[Oct]2) at 130°C, yielding a highly crystalline polyester (Poly(OX-SO2)) with a Tg of 55°C and a higher Tm of 211°C (with decomposition). medrxiv.orgwikipedia.orgnih.gov

Copolymerization studies have demonstrated the potential to tailor material properties. Random copolymers of OX and δ-valerolactone (VL) prepared with TBD show that the in-chain heteroatom significantly influences copolymer crystallization. medrxiv.orgwikipedia.orgnih.gov The concept of a heteroatom substitution strategy (HSS) has been proposed to modulate the thermodynamics of polymerization, leading to chemically recyclable polyesters. nih.gov The development of advanced polymer architectures is also facilitated by controlled living polymerization (CLP) techniques, which enable the synthesis of polymers with precise molecular weights and narrow molecular weight distributions. cenmed.com Double-head polymerization agents represent a simplified approach for creating polymers with advanced architectures and/or bioactive properties, allowing for concurrent, one-step preparation of block copolymers. cenmed.com Furthermore, topochemical polymerization (TP), a solvent- and catalyst-free method occurring within a crystal lattice, offers exceptional control over the molecular and supramolecular structure of polymers, leading to highly ordered materials. For instance, an enantiopure oxathianethione (OTT) has been shown to undergo topochemical ring-opening polymerization (topoROP) to yield a crystalline polymer (POTT) with high molecular weights, quantitatively and stereospecifically. thegoodscentscompany.com

Future research in this area should focus on developing new strategies for controlled copolymerization to achieve precise control over monomer sequence and block length, thereby enabling the design of materials with highly specific and tunable properties. Exploring novel functionalization methods for poly(this compound) and its copolymers will be critical for introducing specific chemical groups for diverse applications, including biomedical devices, electronics, and specialty coatings. Further investigation into the topochemical polymerization of this compound derivatives could lead to the creation of highly ordered, crystalline materials with unique mechanical, thermal, and optical properties.

Table 1: Polymerization Characteristics of this compound (OX) and its Sulfone Derivative (OX-SO2)

| Monomer | Catalyst | Polymerization Control | Polymer Type | Tg (°C) | Tm (°C) | Notes |

| OX | TBD | Very fast, serious side reactions medrxiv.orgwikipedia.orgnih.gov | Semicrystalline Polyester | -39.6 medrxiv.orgwikipedia.orgnih.gov | 40-60 medrxiv.orgwikipedia.orgnih.gov | High polymerizability medrxiv.orgwikipedia.orgnih.gov |

| OX | DBU | Moderately controlled medrxiv.orgwikipedia.orgnih.gov | Semicrystalline Polyester | -39.6 medrxiv.orgwikipedia.orgnih.gov | 40-60 medrxiv.orgwikipedia.orgnih.gov | |

| OX | DPP | Well controlled (until equilibrium) medrxiv.orgwikipedia.orgnih.gov | Semicrystalline Polyester | -39.6 medrxiv.orgwikipedia.orgnih.gov | 40-60 medrxiv.orgwikipedia.orgnih.gov | VL polymerizes faster than OX with DPP medrxiv.orgwikipedia.orgnih.gov |

| OX-SO2 | Sn[Oct]2 | Bulk ROP medrxiv.orgwikipedia.orgnih.gov | Highly Crystalline Polyester | 55 medrxiv.orgwikipedia.orgnih.gov | 211 (with decomposition) medrxiv.orgwikipedia.orgnih.gov |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is crucial for rational design and optimization. For the topochemical ring-opening polymerization of oxathianethione, experimental control studies suggest a concerted nucleophilic substitution mechanism that proceeds without radical intermediates. thegoodscentscompany.com In the synthesis of 1,4-Oxathian-2-ones from epoxides and α-mercaptocarboxylic acids, a regioselective ring-opening–ring-closing reaction cascade is implicated. fishersci.co.ukfishersci.se For fullerene-fused 1,4-Oxathian-2-ones, a plausible mechanism involving the attack of a dianion on the fullerene epoxide has been proposed. uni.lu Computational methods, such as Density Functional Theory (DFT), have been successfully employed in related 1,4-oxathiin (B13834599) systems to elucidate reaction pathways, selectivities, and even ring-opening chemistry and stereoselectivity. fishersci.ca

Future research should integrate advanced experimental techniques with sophisticated computational approaches to gain a comprehensive mechanistic understanding. This includes conducting detailed kinetic and thermodynamic studies for various ROP catalysts to fully characterize their influence on polymerization control, rates, and potential side reactions. Computational modeling can provide insights into the precise mechanisms of initiation, propagation, and termination steps in ROP, and help predict the behavior of new monomers and catalysts. Understanding the subtle interplay of solvent effects and catalyst-monomer interactions at a molecular level will be essential for optimizing reaction conditions and achieving unprecedented control over polymer architecture and properties.

Systematic Structure-Activity Relationship Studies for Derivatives

1,4-Oxathian-2-ones constitute an important class of heterocyclic compounds known for their diverse biological activities. fishersci.co.uknih.gov Structure-Activity Relationship (SAR) studies are fundamental in identifying the specific structural features of a molecule that correlate with its biological activity, guiding the design of new compounds with enhanced efficacy, selectivity, or other desired characteristics. In the context of 1,4-oxathiane derivatives, SAR investigations have explored the impact of structural modifications on biological properties. For example, studies on analogues of natural products like zampanolide (B1247547) have revealed that replacing a carbon atom with oxygen or sulfur in the ring significantly affects biological activity, such as microtubule-binding and growth inhibitory effects. Specifically, the presence of an oxathiane-dioxide ring in zampanolide analogues led to a notable decrease in microtubule-binding and a substantial loss of growth inhibitory activity. Beyond biological contexts, 1,4-oxathianes serve as components in various active compounds, including 1-(1,4-oxathian-2-yl)-5-fluorouracil, and as precursors to 1,4-oxathiins, which are utilized as fungicides or pesticides.

Future research should prioritize the systematic synthesis of comprehensive libraries of this compound derivatives, incorporating a wide range of substituents and ring modifications. These derivatives should then undergo thorough evaluation of their chemical and physical properties, extending beyond biological activity to include thermal stability, mechanical strength, and degradability, to assess their potential in materials science applications. The application of quantitative structure-activity relationship (QSAR) models will be instrumental in predicting and optimizing the properties of novel derivatives, thereby streamlining synthetic efforts. Furthermore, investigating structure-biodegradability relationships (SBR) for poly(this compound) and its derivatives will be crucial for designing materials with precisely controlled degradation profiles, essential for environmental sustainability.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The increasing demand for environmentally friendly materials necessitates the integration of sustainable and green chemistry principles into the synthesis and application of this compound. Current efforts in green synthesis include the use of solvent-free conditions and atom-economical reactions, such as the LiBr-catalyzed synthesis, which generates only water as a byproduct. fishersci.co.ukfishersci.se The adoption of eco-friendly catalysts like Triton B also contributes to greener synthetic routes. fishersci.ca Ultrasound-assisted synthesis represents another significant advancement, enabling reactions to proceed under mild conditions, reducing reaction times, increasing product yields, and activating catalysts, all in line with green chemistry principles. uni.lu Additionally, continuous flow processes, as demonstrated for derivatives of 1,4-oxathiane-2,6-dione, offer advantages in terms of productivity and the use of environmentally friendly and non-toxic solvents, making them suitable for industrial-scale production.

In the realm of sustainable polymerization, a key focus is on utilizing renewable monomers, green solvents, and environmentally friendly catalysts in ROP. The development of chemically recyclable polymers, capable of reverting to their original monomers, is a critical step towards achieving a circular polymer economy. medrxiv.orgnih.gov Poly(thiocarbonate)s, which are sulfur analogues of polycarbonates, show particular promise as chemically depolymerizable polymers. The ability to manipulate the equilibrium between the polymer and monomer states is essential for effective chemical recycling. Aliphatic polyesters synthesized via ROP are emerging as sustainable alternatives to traditional petroleum-derived polymers due to their renewable origins and inherent biodegradability. nih.gov

Q & A

Q. What frameworks ensure rigorous reporting of synthetic protocols for peer review?

- Methodological Answer : Follow CONSORT-EHEALTH guidelines: detail catalyst preparation, solvent drying methods, and raw data archiving (e.g., NMR FID files). Use SI (Supporting Information) for extensive spectral datasets and synthetic replicates .

Literature and Experimental Design

Q. How can systematic literature reviews identify gaps in this compound applications (e.g., medicinal chemistry)?

Q. What criteria determine the inclusion/exclusion of substituents in structure-activity relationship (SAR) studies?

Q. How can researchers design experiments to assess this compound toxicity or environmental impact?

- Methodological Answer : Follow EPA protocols: use ECOTOX for ecotoxicity data, conduct OECD 301D biodegradability tests, and quantify bioaccumulation potential via octanol-water partition coefficients (log ) .

Advanced Method Development

Q. What catalytic systems improve enantioselective synthesis of chiral 1,4-oxathian-2-ones?

Q. How can in-situ spectroscopic techniques (e.g., ReactIR) elucidate transient intermediates in this compound formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。